molecular formula C7H3ClF3N3 B14051916 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B14051916
M. Wt: 221.57 g/mol
InChI Key: AFSGBUWTLJSMGS-UHFFFAOYSA-N
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Description

5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core with a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Mechanism of Action

The mechanism of action of 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups on the pyrazolo[3,4-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)13-14-6(3)7(9,10)11/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSGBUWTLJSMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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